molecular formula C19H30FN5O2 B2395881 N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-78-7

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2395881
CAS No.: 903255-78-7
M. Wt: 379.48
InChI Key: YGRQZCGELGOPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an oxalamide backbone substituted with a dimethylaminoethyl group on one side and a 4-fluorophenyl-4-methylpiperazinyl ethyl moiety on the other.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN5O2/c1-23(2)9-8-21-18(26)19(27)22-14-17(15-4-6-16(20)7-5-15)25-12-10-24(3)11-13-25/h4-7,17H,8-14H2,1-3H3,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRQZCGELGOPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its unique structure, featuring a dimethylaminoethyl moiety and a fluorophenyl group, suggests potential bioactive properties. The molecular formula is C18H24FN4O2C_{18}H_{24}FN_{4}O_{2}, with a molecular weight of approximately 374.4 g/mol. This compound is primarily studied in pharmacological contexts for its biological activity, although specific data remains limited.

Pharmacological Potential

Compounds structurally similar to this compound often exhibit various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have shown efficacy in models of depression.
  • Antitumor Properties : Some oxalamides are investigated for their potential in cancer therapy.
  • Neuropharmacological Effects : The presence of piperazine and dimethylamino groups suggests possible interactions with neurotransmitter systems.

Interaction Studies

Interaction studies are critical for understanding the pharmacodynamics of this compound. While specific interaction data for this compound is sparse, related compounds have demonstrated interactions with various biological targets:

Biological Target Type of Interaction Reference
Serotonin ReceptorsAgonist/Antagonist
Dopamine ReceptorsModulation
Ion ChannelsInhibition

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound can have significant biological activities:

  • Antidepressant Effects : A study demonstrated that compounds with dimethylamino substitutions exhibited antidepressant-like effects in animal models, highlighting their potential for treating mood disorders .
  • Antitumor Activity : Research on oxalamides has shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be explored further for anticancer applications .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds have revealed their ability to modulate neurotransmitter systems, which may correlate with cognitive enhancement or anxiolytic properties .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors through various chemical reactions, including amination and acylation processes. The purity and structural integrity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Summary Table

Step Reagents/Conditions Outcome
Initial ReactionDimethylamine + 4-FluorobenzaldehydeFormation of intermediate
AcylationOxalic acid derivativeFormation of oxalamide structure
PurificationColumn chromatographyHigh purity product

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

2.2 Antimicrobial Oxalamides (GMC Series)
  • GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide): Structure: Combines 4-fluorophenyl with isoindolinedione, enhancing antimicrobial activity . Application: Tested against bacterial/fungal pathogens; halogenation (fluorine) improves membrane penetration . Key Difference: Lacks the methylpiperazine and dimethylaminoethyl groups of the target compound, focusing instead on isoindolinedione for bioactivity .
2.3 Metal-Coordinating Oxalamides
  • Zn₂(eoxdmpe)(tetrachit): Structure: Features N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide as a ligand. Application: Forms dinuclear zinc complexes for chitosan tetrasaccharide recognition, highlighting oxalamide’s versatility in coordination chemistry . Key Difference: Hydroxy-vinylphenyl substitution enables metal binding, unlike the target compound’s fluorophenyl-piperazine motif .
2.4 Pharmacologically Targeted Oxalamides
  • Compound 11 (N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide) :
    • Structure : Includes dichlorophenylpiperazine and pyrazolyl groups.
    • Application : Likely targets serotonin or dopamine receptors due to piperazine’s prevalence in CNS drugs .
    • Key Difference : Dichlorophenyl and pyrazole substituents contrast with the target compound’s 4-fluorophenyl and methylpiperazine .

Comparative Data Table

Compound Name / ID Key Substituents Application Key Data References
Target Compound Dimethylaminoethyl, 4-fluorophenyl-4-methylpiperazinyl Hypothesized pharmacological Structural similarity to receptor-targeting agents; no direct toxicology data
S336 2,4-Dimethoxybenzyl, pyridylethyl Umami flavoring NOEL = 100 mg/kg bw/day; FEMA-approved
GMC-4 4-fluorophenyl, isoindolinedione Antimicrobial Synthesized via THF recrystallization; halogen-enhanced activity
Zn₂(eoxdmpe)(tetrachit) Dimethylaminoethyl, hydroxy-vinylphenyl Metal coordination Crystal structure resolved (X-ray diffraction)
Compound 11 Dichlorophenylpiperazine, pyrazolyl Potential CNS drug Purified via flash chromatography; piperazine-mediated targeting

Preparation Methods

Sequential Amide Coupling via Oxalyl Chloride

This method involves reacting oxalyl chloride with the primary amines sequentially. The first amine, 2-(dimethylamino)ethylamine, reacts with oxalyl chloride to form an intermediate chlorooxamate, which subsequently couples with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine. This pathway demands strict temperature control (0–5°C) to prevent overchlorination and requires inert solvents like dichloromethane or tetrahydrofuran.

One-Pot Carbodiimide-Mediated Coupling

Employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), this approach facilitates direct condensation between oxalic acid and both amines in a single reaction vessel. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency, with yields improving at elevated temperatures (40–60°C).

Method Reagents Solvent Temperature Yield Range
Oxalyl Chloride Oxalyl chloride, amines DCM/THF 0–5°C 55–65%
Carbodiimide-Mediated EDC, HOBt, oxalic acid DMF 40–60°C 70–78%

Stepwise Synthesis Procedures

Preparation of 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethylamine

Step 1: 4-Fluorophenylacetonitrile undergoes nucleophilic substitution with 1-methylpiperazine in the presence of potassium carbonate in refluxing acetonitrile (82% yield).
Step 2: Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to the primary amine, yielding 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

Oxalamide Bond Formation

Method A (Oxalyl Chloride):

  • Oxalyl chloride (1.2 equiv) is added dropwise to a cooled (0°C) solution of 2-(dimethylamino)ethylamine (1.0 equiv) in DCM.
  • After 2 hours, 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.0 equiv) and triethylamine (2.5 equiv) are introduced, and the mixture stirs for 12 hours at room temperature.
  • Purification via flash chromatography (DCM/MeOH 95:5) affords the target compound in 63% yield.

Method B (EDC/HOBt):

  • Oxalic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.
  • 2-(Dimethylamino)ethylamine and 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.0 equiv each) are added sequentially.
  • The reaction proceeds at 50°C for 18 hours, followed by extraction with ethyl acetate and silica gel purification (72% yield).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling by stabilizing charged intermediates, whereas chlorinated solvents (DCM) favor oxalyl chloride reactivity.

Temperature and Stoichiometry

Oxalyl chloride reactions require strict cryogenic conditions to mitigate exothermic side reactions, while EDC-mediated couplings benefit from moderate heating (50°C). Stoichiometric excess of oxalyl chloride (1.2–1.5 equiv) prevents incomplete amidation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 2H, NH), 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 3.92–3.85 (m, 4H, piperazine), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.72 (s, 6H, N(CH₃)₂).
  • HRMS (ESI): m/z calculated for C₂₄H₃₄FN₅O₂ [M+H]⁺: 468.2734; found: 468.2731.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 minutes.

Challenges in Synthesis and Mitigation Strategies

Steric Hindrance

The bulky 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl group impedes nucleophilic attack on the oxalyl intermediate. Mitigation includes using high-boiling solvents (DMF) to increase reaction mobility.

Epimerization Risk

Racemization at the chiral center adjacent to the fluorophenyl group occurs above 60°C. Maintaining temperatures ≤50°C during coupling preserves stereochemical integrity.

Comparative Analysis with Structural Analogues

Compound Key Difference Synthetic Yield Reference
N1-(2-Methoxy-5-methylphenyl) analogue Aryl substituent variation 68%
N1,N2-Bis(diethylaminoethyl)oxalamide Symmetric substitution 75%

The target compound’s fluorophenyl and methylpiperazine groups introduce electronic and steric complexities absent in simpler analogues, necessitating tailored purification protocols.

Q & A

Q. Q1. What are the critical steps in optimizing the synthetic route for this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions, including:

  • Intermediate Formation : Reacting 4-fluorophenyl and methylpiperazine precursors under anhydrous conditions to form the ethyloxalamide backbone .
  • Coupling Reactions : Using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link dimethylaminoethyl and fluorophenyl-piperazine moieties .
  • Purification : Employing column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Key Parameters :

  • Temperature control (<0°C for exothermic steps).
  • Solvent selection (e.g., THF for polar intermediates).
  • Monitoring by TLC/HPLC to track reaction progress .

Q. Q2. How should researchers design experiments to assess the compound’s preliminary biological activity?

Methodological Answer: Initial activity screening typically involves:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., RSK) using ATP analogs .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. Q3. What analytical techniques are essential for characterizing this compound’s structure and stability?

Methodological Answer:

  • Structural Confirmation :
    • NMR (¹H/¹³C, DEPT-135) to verify methylpiperazine and fluorophenyl groups .
    • HRMS for molecular ion ([M+H]⁺) matching theoretical mass .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 3–9) and analyze degradation via HPLC .
    • Thermal Stability : TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. Q4. How can conflicting data on the compound’s biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structural Reanalysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl analogs reduce antimicrobial potency by ~30%) .
  • Assay Standardization :
    • Use identical cell lines/passage numbers.
    • Validate kinase inhibition via orthogonal methods (SPR vs. ITC) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

Q. Q5. What advanced methodologies are recommended for studying the compound’s mechanism of action?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., RSK) .
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Computational Modeling :
    • Molecular Docking : Predict binding poses using AutoDock Vina with cryo-EM structures .
    • MD Simulations : Assess complex stability over 100 ns trajectories .

Q. Q6. How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) .
  • Activity Profiling : Test analogs against a panel of 10+ biological targets (kinases, GPCRs) .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

Q. Q7. What experimental strategies address poor pharmacokinetic properties observed in preclinical studies?

Methodological Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability :
    • In vitro Liver Microsomes : Identify CYP450-mediated degradation hotspots .
    • Prodrug Design : Introduce ester linkages to improve oral bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Q. Q8. How can researchers investigate the compound’s selectivity for target proteins versus off-target interactions?

Methodological Answer:

  • Profiling Panels : Screen against 100+ kinases/proteases (e.g., Eurofins KinaseProfiler) .
  • CRISPR Knockout Models : Validate target dependency in cell lines (e.g., RSK-knockout HeLa) .
  • Thermal Proteome Profiling (TPP) : Identify off-targets by detecting protein stability shifts .

Q. Q9. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Batch Consistency : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
  • Reactor Design : Use continuous flow reactors to improve mixing and heat transfer .
  • Waste Reduction : Optimize solvent recovery (e.g., distillation of THF) .

Q. Q10. How should toxicity and safety be assessed in early-stage development?

Methodological Answer:

  • In vitro Toxicity :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
    • Hepatotoxicity : Primary hepatocyte viability assays .
  • In vivo Models :
    • Acute Toxicity : Single-dose MTD studies in rodents (OECD 423) .
    • Genotoxicity : Ames test and micronucleus assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.